BenchChemオンラインストアへようこそ!

Zantac

Gastroenterology Pharmacodynamics Intragastric Acidity

Ranitidine hydrochloride is distinguished by its non-imidazole structure, delivering 4- to 10-fold lower cytochrome P450 binding than cimetidine—minimizing confounding drug-drug interactions in experimental models. It provides significantly greater 24-hour acid suppression versus cimetidine (median acidity 3.2 vs 10.0 mmol/L) and longer morning anacidity duration than nizatidine. Its well-characterized NDMA formation susceptibility under thermal stress makes it a critical reference compound for nitrosamine impurity control and degradation kinetics research. Procure with confidence: verify storage at 2–8°C under inert atmosphere to ensure stability.

Molecular Formula C13H23ClN4O3S
Molecular Weight 350.87 g/mol
CAS No. 66357-59-3
Cat. No. B001178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZantac
CAS66357-59-3
SynonymsAH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic
Molecular FormulaC13H23ClN4O3S
Molecular Weight350.87 g/mol
Structural Identifiers
SMILES[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-]
InChIInChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H
InChIKeyGGWBHVILAJZWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in water
Water soluble

Structure & Identifiers


Interactive Chemical Structure Model





Zantac (Ranitidine Hydrochloride) CAS 66357-59-3: H2-Receptor Antagonist Procurement and Comparative Specifications


Ranitidine hydrochloride, widely recognized by its brand name Zantac, is a histamine H2-receptor antagonist that competitively and reversibly inhibits gastric acid secretion [1]. Its chemical structure notably lacks the imidazole ring present in cimetidine, a structural distinction that contributes to its differentiated pharmacological and drug interaction profile [2]. The compound exhibits a mean oral bioavailability of approximately 50% and follows a biexponential plasma concentration decline after intravenous administration, with a terminal half-life of 1 to 3 hours [3].

Why Zantac (Ranitidine) Cannot Be Interchanged Indiscriminately with Other H2-Receptor Antagonists


Despite sharing a common mechanism of action, histamine H2-receptor antagonists exhibit significant inter-drug variability in potency, pharmacokinetics, drug interaction liability, and chemical stability that precludes simple substitution [1]. For instance, famotidine is 6 to 10 times more potent than ranitidine on a milligram basis, while cimetidine demonstrates a 4- to 10-fold higher binding affinity for cytochrome P450 enzymes, resulting in a markedly different and clinically significant drug interaction risk profile [2][3]. Furthermore, the unique molecular structure of ranitidine renders it susceptible to degradation into N-nitrosodimethylamine (NDMA) under certain storage conditions, a stability concern not shared by all members of the class [4]. Therefore, procurement and formulary decisions require a quantitative, comparator-driven evaluation of these parameters to ensure the appropriate agent is selected for the intended research or clinical context.

Quantitative Differentiation of Zantac (Ranitidine) from Closest Analogs: A Procurement Evidence Guide


Comparative Acid Suppression Efficacy: Ranitidine 300 mg vs. Cimetidine 800 mg vs. Famotidine 40 mg

In a double-blind, placebo-controlled study of 30 healthy volunteers, ranitidine 300 mg produced a median 24-hour intragastric acidity of 3.2 mmol/L, representing an 87.25% reduction from placebo. This acid suppression was significantly greater than that achieved with cimetidine 800 mg (median 10.0 mmol/L, 60.1% reduction, p<0.0005). No statistically significant difference in median 24-hour acidity was observed between ranitidine and famotidine 40 mg (median 2.5 mmol/L) [1].

Gastroenterology Pharmacodynamics Intragastric Acidity

Superior Duration of Morning Anacidity: Ranitidine vs. Nizatidine

In a clinical trial comparing single daily doses of ranitidine 300 mg, famotidine 40 mg, and nizatidine 300 mg in patients with healed duodenal ulcers, ranitidine produced significantly more anacidity (time above pH 5.0) during morning hours (07:00 to 12:00) than nizatidine (p<0.02). There was no significant difference between ranitidine and famotidine during this period, and all three drugs were similar in suppressing overnight acidity [1].

Gastroenterology Pharmacodynamics Duodenal Ulcer

Reduced Drug Interaction Liability: Ranitidine vs. Cimetidine Cytochrome P450 Binding

Ranitidine exhibits a markedly lower affinity for hepatic cytochrome P450 enzymes compared to cimetidine. Quantitative studies indicate that ranitidine binds 4 to 10 times less avidly to cytochrome P450 than cimetidine [1]. Consequently, clinical reviews note that while cimetidine produces a 20% to 60% decrease in the clearance of numerous drugs (e.g., warfarin, theophylline, phenytoin), ranitidine's inhibitory effect is generally much weaker and often statistically non-significant [2][3].

Drug Metabolism Pharmacokinetics Cytochrome P450

Potency and Dose Requirement in Zollinger-Ellison Syndrome: Ranitidine vs. Famotidine and Cimetidine

In a study of nine patients with Zollinger-Ellison syndrome, the mean minimum daily dose required to control gastric acid hypersecretion was 2.1 g (range 0.6-3.6 g) for ranitidine. This compares to a mean requirement of 0.24 g (range 0.08-0.48 g) for famotidine and 7.8 g (range 1.2-13.2 g) for cimetidine. Based on these requirements, famotidine was calculated to be 9 times more potent than ranitidine and 32 times more potent than cimetidine [1].

Endocrinology Gastroenterology Zollinger-Ellison Syndrome

Cost-Effectiveness in Stress Ulcer Prophylaxis: Ranitidine vs. Cimetidine and Famotidine

A pharmacoeconomic analysis of stress ulcer prophylaxis in critically ill patients modeled costs in 1994 USD. The total cost per patient was estimated at $2,678 for ranitidine (50 mg IV q8h), compared to $2,712 for cimetidine (300 mg IV q6h) and $2,638 for famotidine (20 mg IV q12h) [1]. A separate hospital-based therapeutic interchange program projected annual savings of $37,565 by substituting IV famotidine for cimetidine or ranitidine, driven by lower drug acquisition costs and reduced nursing labor [2].

Health Economics Critical Care Pharmacoeconomics

Validated Application Scenarios for Zantac (Ranitidine) Based on Comparative Evidence


Pharmacodynamic Research Requiring Potent Acid Suppression with a Favorable Drug Interaction Profile

In experimental models or clinical studies where robust acid suppression is required but the subject population is on concomitant medications metabolized by CYP450, ranitidine offers a verifiable advantage. As demonstrated, ranitidine provides significantly greater 24-hour acid suppression than cimetidine (median acidity 3.2 vs 10.0 mmol/L) while exhibiting 4- to 10-fold lower CYP450 binding, thereby minimizing the risk of confounding drug-drug interactions [1][2].

Investigations of Morning or Extended Acid Control in Ulcer Disease Models

Studies focusing on the duration of acid suppression, particularly the carryover effect into the morning hours, are well-served by ranitidine. Comparative data confirms that a single 300 mg dose of ranitidine provides a significantly longer duration of anacidity (time > pH 5.0) during the critical morning period (07:00-12:00) than an equipotent dose of nizatidine, with no significant difference observed between ranitidine and famotidine [1].

Cost-Sensitive Formulary Management and Bulk Procurement for Institutional Use

For hospital pharmacies or healthcare systems evaluating the cost-effectiveness of H2-receptor antagonists, ranitidine's economic profile is well-characterized. A 1994 pharmacoeconomic model estimated a total per-patient cost for a 7-day course of IV stress ulcer prophylaxis at $2,678 for ranitidine, which is more cost-effective than cimetidine ($2,712) but slightly more expensive than famotidine ($2,638) [1]. This places ranitidine as a rational choice for institutions balancing clinical efficacy with budgetary constraints.

Analytical Chemistry and Stability Studies on Nitrosamine Formation

The unique susceptibility of ranitidine to form N-nitrosodimethylamine (NDMA) under certain storage conditions is a critical consideration for analytical and formulation scientists. Ranitidine has been shown to have a higher rate of NDMA formation than other tested compounds [1]. This intrinsic instability necessitates rigorous stability-indicating analytical methods and careful control of storage parameters, making ranitidine a key subject for studies on nitrosamine impurity control and degradation kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zantac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.